molecular formula C7H13NO2 B2917438 (2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2028341-90-2

(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol

Cat. No. B2917438
CAS RN: 2028341-90-2
M. Wt: 143.186
InChI Key: BLCHBMRZGFLZLZ-UHFFFAOYSA-N
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Description

“(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol” is a chemical compound with the CAS Number: 2028341-90-2 . It has a molecular weight of 143.19 and its molecular formula is C7H13NO2 . The IUPAC name for this compound is also "(2-oxa-6-azaspiro[3.4]octan-8-yl)methanol" .


Molecular Structure Analysis

The InChI code for “(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol” is 1S/C7H13NO2/c9-2-6-1-8-3-7(6)4-10-5-7/h6,8-9H,1-5H2 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol” is 143.19 . Its molecular formula is C7H13NO2 . The compound is stored at room temperature .

Scientific Research Applications

Epidermal Growth Factor Receptor (EGFR) Inhibition

This compound is involved in the synthesis of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives. These derivatives have shown to exhibit inhibitory activities against the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy . By blocking EGFR, these compounds can potentially interfere with the growth and proliferation of cancer cells.

Organic Synthesis Intermediate

The spirocyclic structure of (2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol makes it a valuable intermediate in organic synthesis. Its unique framework can be utilized to create complex molecular architectures, which are often found in natural products and pharmaceuticals .

Chiral Ligand for Asymmetric Catalysis

Due to its chiral center and rigid spirocyclic structure, this compound can serve as a chiral ligand. It can induce asymmetry in chemical reactions, which is essential for producing enantiomerically pure substances used in drugs and other applications where stereochemistry is important .

Neurotransmitter Receptor Modulation

Research suggests that compounds with azaspiro structures may interact with various neurotransmitter receptors. This interaction could lead to the development of new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Molecular Probes for Biological Studies

The compound’s structure allows it to be tagged with fluorescent markers or other probes. This enables researchers to track its interaction with biological molecules, providing insights into cellular processes and the potential for drug discovery .

Material Science Applications

Spirocyclic compounds like (2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol can be used in material science to create novel polymers with unique properties. These materials could have applications in biodegradable plastics, electronic devices, and as components of advanced composite materials .

Chemical Sensor Development

The compound’s ability to bind selectively to certain molecules makes it a candidate for the development of chemical sensors. These sensors could detect the presence of specific chemicals in the environment or in biological systems, useful for monitoring pollution or disease markers .

Pharmacological Research

As a building block in medicinal chemistry, this compound can be used to develop new pharmacological agents. Its incorporation into drug-like molecules could lead to the discovery of new therapeutics with improved efficacy and safety profiles .

Safety and Hazards

“(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol” is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-oxa-7-azaspiro[3.4]octan-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-2-6-1-8-3-7(6)4-10-5-7/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCHBMRZGFLZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(CN1)COC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol

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